1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide
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Overview
Description
1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring fused with a cyclopentane ring and a piperidine moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, which is then fused with a cyclopentane ring. The piperidine moiety is introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide can be compared with other pyrazole derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK inhibitor with similar biological activities.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-18-12-14-21(15-13-18)33(31,32)28-16-6-7-19(17-28)25(30)26-24-22-10-5-11-23(22)27-29(24)20-8-3-2-4-9-20/h2-4,8-9,12-15,19H,5-7,10-11,16-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYUPBKROBRWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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